1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core, substituted with a 4-fluorobenzyl group and a 3-(2-thienyl)-1,2,4-oxadiazol-5-yl moiety
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-5-3-11(4-6-13)9-21-10-12(8-15(21)22)17-19-16(20-23-17)14-2-1-7-24-14/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUNEQABFUBWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrrolidin-2-one core.
Formation of the 1,2,4-Oxadiazole Ring: This can be synthesized through the reaction of a thioamide with nitrous acid, followed by cyclization.
Attachment of the 2-Thienyl Group: This step might involve a coupling reaction, such as Suzuki or Stille coupling, to introduce the thienyl group onto the oxadiazole ring.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Research has indicated that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through several mechanisms:
- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : It can halt the cell cycle in specific phases, preventing cancer cell division and growth.
Case Studies
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.5 | Induction of apoptosis |
| HeLa | 4.0 | Cell cycle arrest |
| A549 | 6.2 | Inhibition of kinase activity |
In vivo studies have also demonstrated that treatment with this compound significantly reduces tumor growth in animal models compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It has been shown to reduce levels of pro-inflammatory cytokines in various experimental models.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one against various bacterial strains.
Efficacy Against Bacteria
The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
This antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for infections.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- 1-(4-Methylbenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- 1-(4-Bromobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Uniqueness
1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
Biological Activity
1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole and thiophene moieties exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against various bacterial strains. For instance, pyrrole derivatives have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory effects. A specific derivative was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The results indicated that these compounds could serve as potential anti-inflammatory agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of oxadiazole derivatives in models of epilepsy. For example, a related compound demonstrated efficacy in reducing seizure activity in pentylenetetrazole-induced zebrafish models by modulating neurotransmitter levels and oxidative stress . This suggests that the target compound may also possess similar neuroprotective effects.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring is known to participate in enzyme inhibition mechanisms, particularly against COX enzymes involved in inflammatory responses.
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter levels, which can lead to neuroprotective outcomes.
- Antimicrobial Mechanisms : The presence of fluorine and thiophene groups enhances lipophilicity, potentially increasing membrane permeability and leading to effective bacterial cell disruption.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
